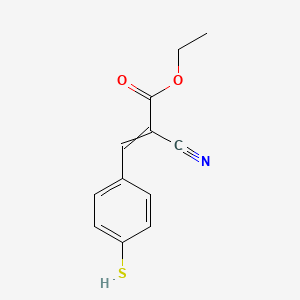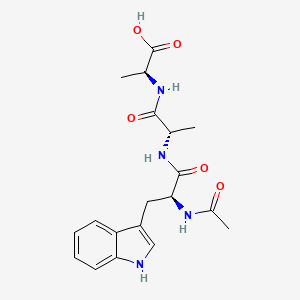
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine is a synthetic peptide composed of three amino acids: tryptophan, alanine, and another alanine, with an acetyl group attached to the tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (alanine) to the resin, followed by the stepwise addition of the other amino acids (alanine and tryptophan) using protected amino acid derivatives. The acetylation of the tryptophan residue is achieved using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These synthesizers allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or the acetyl group, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives, while reduction of the acetyl group can yield the free amine.
科学的研究の応用
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the indole ring of the tryptophan residue play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The peptide can modulate various signaling pathways, leading to changes in cellular processes such as apoptosis, oxidative stress response, and inflammation.
類似化合物との比較
Similar Compounds
N-Acetyl-L-alanine: A simpler peptide with only one amino acid, used as a building block in peptide synthesis.
N-Acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, known for its radioprotective properties.
N-Acetyl-L-alanyl-L-glutamine: A dipeptide with different amino acids, used in nutritional supplements and medical applications.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine is unique due to its specific combination of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
883858-35-3 |
|---|---|
分子式 |
C19H24N4O5 |
分子量 |
388.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H24N4O5/c1-10(17(25)22-11(2)19(27)28)21-18(26)16(23-12(3)24)8-13-9-20-15-7-5-4-6-14(13)15/h4-7,9-11,16,20H,8H2,1-3H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t10-,11-,16-/m0/s1 |
InChIキー |
VXJMEAYGJVGHHC-MMPTUQATSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


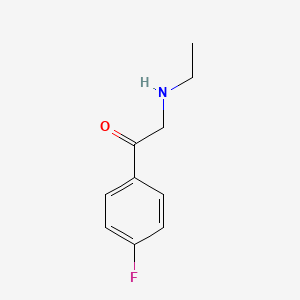
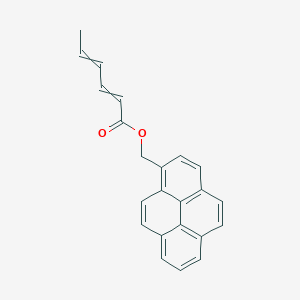
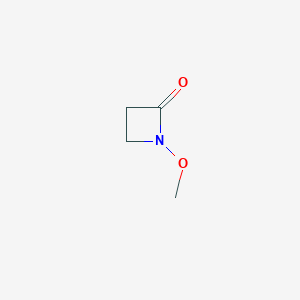
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
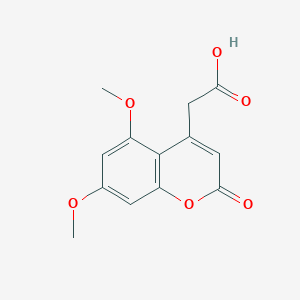
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
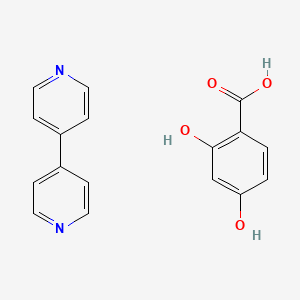
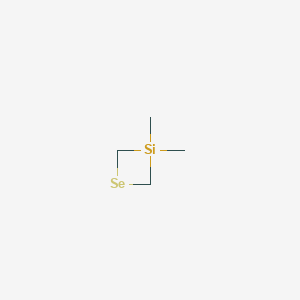
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
